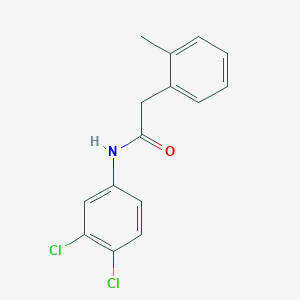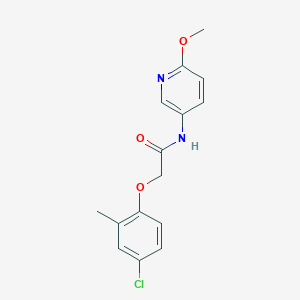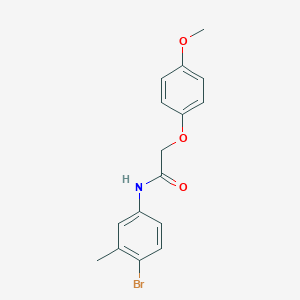![molecular formula C20H21ClN2O3 B249011 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B249011.png)
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a chlorobenzoyl group and a methylphenoxyacetyl group attached to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of 3-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(3-chlorobenzoyl)piperazine. Subsequently, this intermediate is reacted with 3-methylphenoxyacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorobenzoyl)piperazine: Lacks the methylphenoxyacetyl group.
4-[(3-Methylphenoxy)acetyl]piperazine: Lacks the chlorobenzoyl group.
1-(4-Chlorobenzoyl)-4-[(3-methylphenoxy)acetyl]piperazine: Similar structure but with a different position of the chlorine atom.
Uniqueness
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to the presence of both the chlorobenzoyl and methylphenoxyacetyl groups. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The dual functional groups allow for diverse chemical reactivity and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C20H21ClN2O3 |
|---|---|
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H21ClN2O3/c1-15-4-2-7-18(12-15)26-14-19(24)22-8-10-23(11-9-22)20(25)16-5-3-6-17(21)13-16/h2-7,12-13H,8-11,14H2,1H3 |
Clave InChI |
AMKCYKSDZCAVMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















